3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol
Description
3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is a halogenated aromatic alcohol featuring a 3-chloro-5-fluorophenyl group linked via a methanol bridge to a 1-methyl-2-pyrrolyl heterocycle. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural motifs:
- Aromatic System: The 3-chloro-5-fluorophenyl ring provides steric and electronic modulation via halogen substituents, influencing reactivity and binding interactions.
- Heterocyclic Component: The 1-methyl-2-pyrrolyl group contributes to π-stacking interactions and solubility profiles.
Properties
Molecular Formula |
C12H11ClFNO |
|---|---|
Molecular Weight |
239.67 g/mol |
IUPAC Name |
(3-chloro-5-fluorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H11ClFNO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3 |
InChI Key |
VPYUJHRDKFNTLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC(=CC(=C2)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzaldehyde and 1-methyl-2-pyrrole.
Grignard Reaction: The 3-chloro-5-fluorobenzaldehyde is reacted with a Grignard reagent derived from 1-methyl-2-pyrrole. This reaction forms the intermediate 3-chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)ketone.
Reduction: Formation of 3-chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The compound’s uniqueness arises from the combination of halogen positioning and heterocycle selection. Key comparisons include:
Key Insights :
- Halogen positioning (e.g., 3-chloro-5-fluoro vs. para-chloro) significantly affects steric bulk and electronic distribution, altering reactivity and target affinity .
- Heterocycle choice (pyrrolyl vs. thienyl/pyridyl) modulates solubility, with pyrrolyl’s non-polar nature favoring membrane permeability .
Key Insights :
- Fluorine atoms improve bioactivity by increasing electronegativity and metabolic stability .
- Methanol groups enhance solubility, critical for pharmacokinetics in drug candidates .
Physicochemical Properties
Comparative data from analogs highlight trends:
*Estimated based on structural analogs.
Key Insights :
- Pyridine-containing analogs exhibit higher solubility due to increased polarity .
- Higher logP values in thienyl derivatives suggest greater lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C12H11ClFNO. This compound features a unique structure that includes a chlorinated and fluorinated phenyl ring, along with a pyrrolyl moiety. Its synthesis typically involves a Grignard reaction, which allows for the formation of various derivatives with potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClFNO |
| Molecular Weight | 239.67 g/mol |
| IUPAC Name | (3-chloro-5-fluorophenyl)-(1-methylpyrrol-2-yl)methanol |
| InChI Key | VPYUJHRDKFNTLW-UHFFFAOYSA-N |
Biological Activity
The biological activity of 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has been explored in several studies, focusing primarily on its potential therapeutic applications, including anticancer and anti-inflammatory properties.
The compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. For instance, it may inhibit the activity of certain kinases, which are critical in cancer progression and inflammation.
Anticancer Activity
Research indicates that 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol shows promise as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against these cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.
Research Findings on Anti-inflammatory Effects
In vitro studies demonstrated that treatment with 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol resulted in a significant decrease in IL-6 and TNF-alpha levels in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound could be beneficial in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol can be compared to other similar compounds:
| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|
| 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol | 15 µM | Significant reduction in IL-6 and TNF-alpha levels |
| 3-Chloro-5-fluorophenylmethanol | 30 µM | Moderate |
| 5-Fluoro-2-methylphenylmethanol | 25 µM | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
